2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the IUPAC name 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide , is a fascinating hybrid molecule. Let’s break it down:
-
2-Quinazolinyl Scaffold: : The core structure contains a quinazolinone ring, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. Quinazolinones exhibit diverse biological activities.
-
Hydrazide Group: : The presence of the hydrazide functional group (–CONHNH₂) adds versatility, as hydrazides participate in various reactions.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 2-aminobenzaldehyde with 2-methylbenzaldehyde to form the quinazolinone scaffold. Subsequent reaction with thiosemicarbazide yields the target compound.
Industrial Production:: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The quinazolinone moiety can undergo oxidation reactions.
Reduction: Reduction of the quinazolinone ring may yield related compounds.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and substituents. Exploration of these reactions is essential for understanding its reactivity.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design.
Organic Synthesis: It serves as a building block for more complex molecules.
Anticancer Properties: Investigations focus on its cytotoxic effects.
Antimicrobial Activity: Studies evaluate its antibacterial and antifungal properties.
Dye Synthesis: It contributes to the development of novel dyes.
Agrochemicals: Potential use in crop protection.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with related quinazolinones. Notable analogs include compound A and compound B.
Properties
Molecular Formula |
C25H19N5O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H19N5O3S/c1-15-8-2-7-13-20(15)30-24(33)17-10-4-6-12-19(17)27-25(30)34-14-21(31)28-29-22-16-9-3-5-11-18(16)26-23(22)32/h2-13,26,32H,14H2,1H3 |
InChI Key |
NCQVKZUDVOWMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.